An In-depth Technical Guide to 6-Aminooxy-hexanoic acid; hydrobromide: Properties, Mechanisms, and Applications
An In-depth Technical Guide to 6-Aminooxy-hexanoic acid; hydrobromide: Properties, Mechanisms, and Applications
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 6-Aminooxy-hexanoic acid hydrobromide. It moves beyond basic data to provide a deep understanding of its chemical reactivity, applications, and the strategic considerations behind its use in complex biological systems.
Introduction: A Versatile Bifunctional Linker
6-Aminooxy-hexanoic acid hydrobromide is a heterobifunctional linker that has become an invaluable tool in the fields of bioconjugation, chemical biology, and pharmaceutical sciences. Its structure is deceptively simple, yet it offers two distinct and highly useful chemical handles:
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An aminooxy group (-O-NH₂) : This nucleophilic moiety enables the highly specific and efficient formation of stable oxime bonds with aldehydes and ketones. This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, allowing for precise chemical modifications in complex biological environments.[1]
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A carboxylic acid group (-COOH) : This functional group provides a classic handle for forming stable amide bonds with primary and secondary amines, commonly found in proteins and other biomolecules.
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A six-carbon hexanoic acid backbone : This aliphatic chain acts as a flexible, hydrophobic spacer, providing spatial separation between conjugated molecules, which can be critical for maintaining their biological activity and preventing steric hindrance.[2][3][4]
This unique combination makes it an ideal reagent for tethering molecules, modifying surfaces, and constructing complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5]
Physicochemical Properties
A precise understanding of the molecule's properties is the foundation of its successful application. The hydrobromide salt form enhances its stability and solubility for laboratory use.
| Property | Value | Source(s) |
| Molecular Weight | 228.086 g/mol | [6] |
| Molecular Formula | C₆H₁₄BrNO₃ | [5][6][7] |
| CAS Number | 448954-98-1 | [5][6][7] |
| Synonyms | NH2-O-C5-COOH hydrobromide | [5] |
| Storage Conditions | 2-8°C, Refrigerator | [7] |
The Chemistry of Application: Mechanism of Action
The utility of 6-Aminooxy-hexanoic acid lies in its two orthogonal reactive sites. The choice of which end to react first is a critical experimental design parameter.
Oxime Ligation: The Bioorthogonal Handle
The reaction between the aminooxy group and a carbonyl (aldehyde or ketone) is central to this linker's power.
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Mechanism : The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. This is followed by a dehydration step to form a stable C=N-O bond (the oxime).[8] The reaction is efficient in aqueous media and is often catalyzed by aniline or its derivatives at a slightly acidic pH (typically 4.5-6.5).[1][8]
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Why it's Trusted (Self-Validating) : The oxime ligation is highly chemoselective.[1] The aminooxy group does not react with other functional groups found in proteins, such as amines, thiols, or carboxylates, under typical reaction conditions. This bioorthogonality ensures that modifications occur only at the intended aldehyde or ketone site, minimizing off-target effects and simplifying purification. The stability of the resulting oxime bond is another key advantage over less stable imine bonds.[9]
Amide Bond Formation: The Covalent Anchor
The carboxylic acid terminus is typically used to form a covalent linkage to a biomolecule (e.g., a protein, peptide, or amine-modified surface).
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Mechanism : This reaction requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. The most common method involves the use of carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxylate, which then reacts with NHS to form a semi-stable NHS-ester. This activated ester readily reacts with primary amines to form a highly stable amide bond.
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Expert Insight : The inclusion of NHS is critical. While EDC alone can facilitate amide bond formation, it can also lead to side reactions. The two-step process involving an NHS-ester intermediate is more controlled, generally leads to higher yields, and is easier to manage in a laboratory setting.
Key Applications in Research and Drug Development
The dual-reactivity profile of 6-Aminooxy-hexanoic acid enables a wide array of applications.
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PROTAC Synthesis : It is frequently used as a linker in the synthesis of PROTACs.[5] One end can be attached to a ligand that binds to a target protein, while the other end is attached to a ligand for an E3 ubiquitin ligase, bringing the two into proximity to trigger target protein degradation.[5]
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Protein and Peptide Modification : Researchers can introduce a unique reactive handle onto a protein. By first reacting the linker's carboxyl group with lysine residues on a protein, the protein becomes decorated with available aminooxy groups. These can then be used to attach reporter molecules (dyes), drugs, or other proteins that have been modified to contain an aldehyde or ketone.[10]
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Surface Immobilization : The linker can be used to attach biomolecules to solid supports for applications like biosensors or affinity chromatography. The carboxyl group can be used to attach the linker to an amine-functionalized surface, presenting the aminooxy group for the subsequent and specific capture of aldehyde- or ketone-tagged analytes.[10]
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Bioconjugate Development : It is a foundational tool for creating complex bioconjugates, including glycoconjugates and oligonucleotide-peptides.[1]
Experimental Protocol: Two-Step Protein Conjugation
This protocol details a common workflow: first labeling a protein with 6-Aminooxy-hexanoic acid via its carboxyl group, and then conjugating an aldehyde-containing payload to the newly introduced aminooxy group.
Workflow Visualization
Caption: Two-step protein conjugation workflow.
Step 1: Activating the Carboxyl Group and Labeling the Protein
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Rationale : This step uses EDC/NHS chemistry to covalently attach the linker to primary amines (e.g., lysine side chains) on the target protein.
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Reagent Preparation :
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Dissolve 6-Aminooxy-hexanoic acid hydrobromide in an appropriate buffer (e.g., MES buffer, pH 6.0) to a final concentration of 100 mM.
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Prepare fresh solutions of EDC and NHS in the same buffer, also at 100 mM.
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-
Activation :
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To the linker solution, add an equimolar amount of EDC and NHS. For example, to 100 µL of linker solution, add 100 µL of EDC and 100 µL of NHS.
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Incubate at room temperature for 15-30 minutes to allow for the formation of the NHS-ester.
-
-
Protein Conjugation :
-
Prepare the protein in a suitable buffer (e.g., PBS, pH 7.4). The protein concentration should be in the range of 1-10 mg/mL.
-
Add the activated linker solution to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification (Self-Validation) :
-
Remove the excess, unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against PBS, pH 7.4.
-
Verification : The success of this step can be confirmed by MALDI-TOF mass spectrometry, which will show an increase in the protein's mass corresponding to the number of linker molecules attached.
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Step 2: Oxime Ligation to an Aldehyde-Modified Payload
-
Rationale : This step utilizes the newly installed aminooxy groups on the protein to specifically react with a payload molecule containing an aldehyde or ketone.
-
Reagent Preparation :
-
Dissolve the aldehyde-containing payload (e.g., a fluorescent dye, drug molecule) in a compatible solvent (e.g., DMSO) at a high concentration.
-
Prepare a stock solution of an aniline catalyst (e.g., 1 M aniline in DMSO or water).
-
-
Ligation Reaction :
-
To the purified aminooxy-functionalized protein from Step 1, add the aldehyde-payload. A 5- to 20-fold molar excess of the payload is recommended.
-
Add the aniline catalyst to a final concentration of 20-100 mM. Expert Insight : The catalyst significantly accelerates the reaction, especially for ketones or sterically hindered aldehydes.[11]
-
Adjust the pH of the reaction mixture to between 4.5 and 6.5 using a suitable buffer (e.g., sodium acetate).
-
Incubate for 2-4 hours at room temperature or up to 24 hours at 4°C.
-
-
Final Purification (Self-Validation) :
-
Purify the final conjugate using a method appropriate for the protein size, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove the excess payload and catalyst.
-
Verification : Characterize the final product using UV-Vis spectroscopy (if the payload is a chromophore), SDS-PAGE (to confirm protein integrity), and mass spectrometry (to confirm the final conjugate mass).
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Troubleshooting and Expert Insights
-
Low Conjugation Efficiency :
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Cause: Inefficient activation of the carboxyl group.
-
Solution: Ensure EDC/NHS solutions are fresh. EDC is moisture-sensitive. Perform the activation in a slightly acidic buffer (MES, pH 6.0) for optimal NHS-ester formation.
-
-
Protein Precipitation :
-
Cause: High concentration of organic solvent (from the payload stock) or excessive modification of the protein, leading to changes in solubility.
-
Solution: Keep the volume of added organic solvent to a minimum (<5% of the total reaction volume). Reduce the molar excess of the linker in Step 1 to decrease the degree of labeling.
-
-
Slow Oxime Ligation :
-
Cause: Suboptimal pH or absence of a catalyst.
-
Solution: Ensure the reaction pH is in the 4.5-6.5 range. The reaction is significantly slower at neutral pH. Always include an aniline-based catalyst, particularly when working with ketones.[11]
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Conclusion
6-Aminooxy-hexanoic acid hydrobromide is more than just a chemical reagent; it is a strategic enabler of molecular innovation. Its bifunctional and bioorthogonal nature provides a reliable and versatile platform for constructing complex, well-defined bioconjugates. By understanding the underlying chemical mechanisms and optimizing reaction protocols, researchers can confidently employ this linker to advance their work in drug discovery, diagnostics, and fundamental biological research.
References
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Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. Available at: [Link]
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The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules. Available at: [Link]
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6-(Aminooxy)hexanoic acid hydrobromide. Pharmaffiliates. Available at: [Link]
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Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Institutes of Health (NIH). Available at: [Link]
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The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. National Institutes of Health (NIH). Available at: [Link]
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SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)- HEXANOIC ACID. Synthetic Communications. Available at: [Link]
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Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]
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AminoX: Making Better Protein Drugs, Quicker and Cheaper. YouTube. Available at: [Link]
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The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. Available at: [Link]
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A flexible method for the conjugation of aminooxy ligands to preformed complexes of nucleic acids and lipids. ChemMedChem. Available at: [Link]
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Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (NIH). Available at: [Link]
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The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Royal Society of Chemistry. Available at: [Link]
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Structure of 6-aminohexanoic acid. ResearchGate. Available at: [Link]
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Synthesis of two photoreactive heterobifunctional reagents derived from hexanoic acid. International Journal of Peptide and Protein Research. Available at: [Link]
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Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Organic & Biomolecular Chemistry. Available at: [Link]
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A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. Available at: [Link]
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